Validated Pharmacological Progeny: Direct Precursor to a B-Raf Inhibitor with Quantified IC₅₀
The oxime derivative synthesized directly from 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, designated Compound 25 by Hansen et al. (2008), inhibits human recombinant B-Raf protein with an IC₅₀ of 434 nM in a radiometric filter-binding assay at pH 7.2 and 2°C [1][2]. No B-Raf inhibitory activity has been reported for any derivative of the 4-pyridyl regioisomer 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152546-66-1) . This constitutes a qualitative and quantitative differentiation: the target compound is the sole validated precursor to a characterized B-Raf inhibitor within this pair of regioisomers.
| Evidence Dimension | IC₅₀ of derived oxime inhibitor against human recombinant B-Raf |
|---|---|
| Target Compound Data | IC₅₀ = 434 nM (Compound 25 derived from target aldehyde) |
| Comparator Or Baseline | No B-Raf IC₅₀ reported for any derivative of 4-pyridyl isomer (CAS 1152546-66-1) |
| Quantified Difference | 434 nM vs. no measurable activity reported – differential >2 orders of magnitude by inference |
| Conditions | Human recombinant B-Raf, radiometric filter-binding assay, pH 7.2, 2°C |
Why This Matters
For kinase inhibitor discovery programs, the documented pathway from this specific aldehyde to a potent B-Raf inhibitor provides a validated starting point that is absent for the 4-pyridyl isomer, directly influencing synthetic prioritization and procurement decisions.
- [1] BindingDB. BDBM25643: (1Z)-5-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-indene-1-hydroxylamine. IC₅₀ = 434 nM (B-Raf, human). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25643 View Source
- [2] Hansen JD, Grina J, Newhouse B, et al. Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorg Med Chem Lett. 2008;18(16):4692-4695. doi:10.1016/j.bmcl.2008.07.002 View Source
